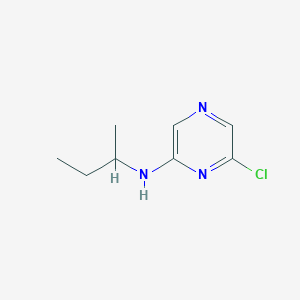

N-(Sec-butyl)-6-chloro-2-pyrazinamine

Übersicht

Beschreibung

“N-(Sec-butyl)-6-chloro-2-pyrazinamine” is a compound that contains a pyrazinamine moiety, which is a part of many pharmaceuticals . The “sec-butyl” or “secondary butyl” group refers to a butyl group attached at the secondary carbon .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, organolithium reagents like sec-butyllithium are often used in the synthesis of complex organic compounds . They are usually made by the reduction of halides with lithium .Molecular Structure Analysis

The sec-butyl group is chiral, meaning it has a non-superimposable mirror image. This could potentially lead to different stereoisomers of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. For instance, butyl groups in compounds often contribute to their hydrophobicity .Wissenschaftliche Forschungsanwendungen

Bioactive Derivatives and Cytotoxic Activities

Research on the bioactive derivatives of 2(1H)-pyrazinones, including N-(Sec-butyl)-6-chloro-2-pyrazinamine, has been conducted, particularly focusing on marine microbial bioactive leads. One study isolated new 2(1H)-pyrazinone derivatives from a tunicate-derived actinomycete, Streptomyces sp. These compounds were evaluated for cytotoxic activities against various cancer cell lines, showing potential as bioactive substances (Shaala et al., 2016).

Antimycobacterial and Antifungal Activity

Another area of research has been the synthesis of N-phenylpyrazine-2-carboxamides, related to this compound, and their evaluation for antimycobacterial and antifungal activities. Some derivatives have demonstrated significant inhibition against Mycobacterium tuberculosis and fungal strains, indicating their potential in treating infections (Doležal et al., 2010).

Novel Compound Synthesis and Anti-mycobacterial Evaluation

The design and synthesis of new N-phenylpyrazine-2-carboxamides, structurally related to this compound, have been explored. These compounds have shown promising anti-mycobacterial activity and selectivity, further expanding the scope of research in this area (Zítko et al., 2015).

Investigation of Aromatic Compounds in Food and Animal Behavior

Research has also been conducted on the effects of pyrazine odors, including 2-methoxy-3-sec-butyl pyrazine, on the behavior of animals. A study investigated the response of naive chicks towards food and water in the presence of various pyrazine odors, providing insights into animal behavior and sensory perception (Marples & Roper, 1996).

Synthesis and Biological Evaluation of Pyrazinecarboxamides

The synthesis and biological evaluation of substituted pyrazinecarboxamides have been a significant area of research. These compounds, related to this compound, have shown varied activities against Mycobacterium tuberculosis and fungal strains, contributing to the understanding of their potential therapeutic uses (Doležal et al., 2006).

Antitumor Activity and Structural Analysis

The antitumor activity and structural analysis of novel 1,2,4-oxadiazoles and trifluoromethylpyridines, related to this compound, have been studied. These compounds show potential in cancer treatment, highlighting the versatility of pyrazine derivatives in medicinal chemistry (Maftei et al., 2016).

Wirkmechanismus

Target of Action

The sec-butyl group, derived from butane , could potentially influence the compound’s interaction with its targets.

Mode of Action

The presence of the sec-butyl group and the pyrazinamine moiety could play a significant role in these interactions .

Biochemical Pathways

It can be speculated that the compound might influence various metabolic pathways due to the presence of the sec-butyl group and the pyrazinamine moiety .

Pharmacokinetics

The presence of the sec-butyl group could potentially influence the compound’s bioavailability .

Result of Action

The compound likely induces changes at the molecular and cellular level due to its interactions with various targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(Sec-butyl)-6-chloro-2-pyrazinamine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-butan-2-yl-6-chloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-3-6(2)11-8-5-10-4-7(9)12-8/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXVKBWPBCONQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

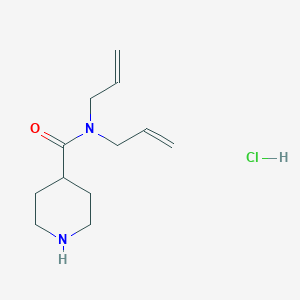

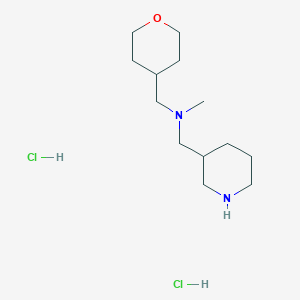

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine](/img/structure/B1424049.png)

![N-[2-(Dimethylamino)ethyl]-3-piperidinecarboxamide dihydrochloride](/img/structure/B1424051.png)

![N-[3-(Dimethylamino)propyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424053.png)

![3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424056.png)

![3,7-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424057.png)